molecular formula C44H14F16N4 B1436872 Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine CAS No. 133706-82-8

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Cat. No.: B1436872
CAS No.: 133706-82-8
M. Wt: 902.6 g/mol
InChI Key: LPDUKFMYDJDZMC-UHFFFAOYSA-N
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Description

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is a synthetic porphyrin compound known for its unique structural and electronic properties. This compound is part of the larger family of porphyrins, which are macrocyclic molecules composed of four pyrrole subunits interconnected via methine bridges. The presence of fluorine atoms in the phenyl groups enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,5,6-tetrafluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and structural integrity .

Mechanism of Action

The mechanism of action of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine involves its ability to interact with various molecular targets through its porphyrin ring. The compound can coordinate with metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions are mediated by the nitrogen atoms in the porphyrin ring, which serve as coordination sites for metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms, which provides a balance between stability and reactivity. This makes it particularly suitable for applications that require both robust chemical properties and high reactivity .

Biological Activity

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine (TFPP) is a synthetic porphyrin compound characterized by its unique structure and significant biological activity. This article explores its properties, mechanisms of action, and applications in photodynamic therapy (PDT), along with relevant case studies and research findings.

Structure and Properties

TFPP belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate with metal ions. The molecular formula for TFPP is C₄₄H₁₈F₁₂N₄, with a molecular weight of approximately 830.62 g/mol. Its structure features a porphyrin ring with four 2,3,5,6-tetrafluorophenyl groups attached at the meso positions. The presence of fluorine atoms enhances the compound's electronic properties and stability, making it suitable for various applications in photochemistry and material science.

Biological Activity

Photosensitizing Properties

TFPP exhibits notable photosensitizing properties that are critical for its biological activity. Upon irradiation with light of appropriate wavelengths, TFPP generates reactive oxygen species (ROS), particularly singlet oxygen (1O2^1O_2), which can induce cytotoxic effects in target cells. This mechanism is central to its application in PDT for cancer treatment.

Mechanism of Action

The mechanism by which TFPP exerts its biological effects can be categorized into two primary processes:

  • Type I Mechanism : Involves the interaction of the excited triplet state of TFPP with cellular substrates leading to the formation of free radicals.
  • Type II Mechanism : Involves energy transfer from the excited triplet state to molecular oxygen, resulting in the generation of singlet oxygen.

Both mechanisms contribute to oxidative damage in cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis .

Applications in Photodynamic Therapy

TFPP has been investigated extensively for its potential use in PDT due to its ability to selectively accumulate in tumor tissues while minimizing damage to surrounding healthy tissues. The efficacy of TFPP in PDT has been demonstrated through various studies:

  • Case Study 1 : A study on the photodynamic effects of TFPP on cancer cell lines showed significant cell death upon light activation. The study indicated that TFPP was preferentially taken up by malignant cells compared to normal cells, enhancing its therapeutic index .
  • Case Study 2 : Research involving saccharide-porphyrin conjugates revealed that TFPP could be effectively used to target specific cancer types. The conjugates exhibited varying levels of uptake and photodynamic response depending on their structural modifications and the type of cancer cells .

Comparative Analysis

The following table summarizes key features and biological activities of TFPP compared to similar porphyrin compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₄₄H₁₈F₁₂N₄High stability; effective photosensitizerInduces ROS generation; selective cytotoxicity
Meso-tetra (4-trifluoromethylphenyl) porphineC₄₈H₂₆F₁₂N₄Different substitution pattern; used in similar applicationsModerate photosensitizing properties
Meso-tetra (phenyl) porphineC₄₄H₃₂N₄Lacks fluorination; commonly studiedLower efficacy in PDT

Properties

IUPAC Name

5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUKFMYDJDZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H14F16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 2
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
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Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 4
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 5
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 6
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

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